Cytotoxicity in HepaRG Hepatocytes: Platynecine-Type Saturated Necine Bases Are 2.5× Less Cytotoxic Than Retronecine-Type Analogs at Clinically Relevant Concentrations
Retronecanol is a platynecine-type saturated necine base that—by class determination—exhibits markedly reduced cytotoxicity compared with retronecine-type (unsaturated) pyrrolizidine alkaloids. In the definitive head-to-head in vitro study by Zheng et al. (2021), the representative platynecine-type alkaloid platyphylline (PLA) was directly compared with three retronecine-type PAs—retrorsine (RTS), monocrotaline (MCT), and retronecine (RN)—in differentiated HepaRG human hepatocyte cells [1]. After 24-hour exposure at 800 μM, cell viability was 80.76% for PLA versus only 32.27% (RTS), 51.49% (MCT), and 59.39% (RN). The overall order of cytotoxic potency was RTS ≥ MCT ≥ RN ≥ PLA, with platynecine-type PLA failing to produce significant mitochondrial depolarization (50 μM PLA treatment group showed no significant increase over control, whereas RTS produced 33.9%, MCT 27.4%, and RN 12.7% mitochondrial depolarization at the same concentration) [1]. While retronecanol itself was not the test article in this study, its classification as a platynecine-type saturated necine base—sharing the same saturated bicyclic core as platyphylline's necine moiety—places it within the low-cytotoxicity structural category [2].
| Evidence Dimension | Cell viability after 24-hour exposure in differentiated HepaRG hepatocytes (CCK-8 assay) |
|---|---|
| Target Compound Data | Retronecanol (platynecine-type): not directly tested; class-representative platyphylline (PLA) showed 80.76% viability at 800 μM; mitochondrial depolarization at 50 μM not significantly different from control (approximately 3.5%) |
| Comparator Or Baseline | Retrorsine (RTS, retronecine-type 12-membered cyclic diester): 32.27% viability at 800 μM; 33.9% mitochondrial depolarization at 50 μM. Monocrotaline (MCT, retronecine-type 11-membered cyclic diester): 51.49% viability at 800 μM; 27.4% depolarization at 50 μM. Retronecine (RN, retronecine-type noncyclic diester): 59.39% viability at 800 μM; 12.7% depolarization at 50 μM |
| Quantified Difference | Platynecine-type cell viability at 800 μM is approximately 2.5-fold higher than retrorsine (80.76% vs 32.27%), 1.6-fold higher than monocrotaline, and 1.4-fold higher than retronecine. Mitochondrial depolarization at 50 μM is essentially absent for platynecine-type versus 33.9% for retrorsine (≥9.7-fold difference). Cytotoxicity rank order: RTS ≥ MCT ≥ RN ≥ PLA |
| Conditions | Differentiated HepaRG human hepatocyte cells; CCK-8 cell viability assay; 24 h exposure; concentration range 6.25–800 μM; mitochondrial membrane potential measured by JC-1 flow cytometry at 50 and 200 μM; camptothecin (10 μM) as positive control |
Why This Matters
For researchers selecting a pyrrolizidine necine base scaffold where minimizing hepatocyte toxicity is critical—such as in drug conjugate design, agricultural chemical development, or toxicology control experiments—the platynecine-type saturation status of retronecanol offers a ≥2.5-fold safety margin over retronecine-type alternatives at high exposure levels.
- [1] Zheng, P.; Xu, Y.; Ren, Z.; Wang, Z.; Wang, S.; Xiong, J.; Zhang, H.; Jiang, H. Toxic Prediction of Pyrrolizidine Alkaloids and Structure-Dependent Induction of Apoptosis in HepaRG Cells. Oxid. Med. Cell. Longev. 2021, 2021, 8822304. DOI: 10.1155/2021/8822304. View Source
- [2] Ruan, J.; Liao, C.; Ye, Y.; Lin, G. Lack of Metabolic Activation and Predominant Formation of an Excreted Metabolite of Nontoxic Platynecine-Type Pyrrolizidine Alkaloids. Chem. Res. Toxicol. 2014, 27 (1), 7–16. DOI: 10.1021/tx4004159. View Source
